Dimethyl (11-bromoundecyl)phosphonate
Description
MFCD30063058 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H28BrO3P |
|---|---|
Molecular Weight |
343.24 g/mol |
IUPAC Name |
1-bromo-11-dimethoxyphosphorylundecane |
InChI |
InChI=1S/C13H28BrO3P/c1-16-18(15,17-2)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 |
InChI Key |
SWGDEDITTJNGRA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCCCCCCCCCCBr)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a two-step mechanism:
- Nucleophilic attack : Trimethyl phosphite ($$ \text{P(OCH}3)3 $$) reacts with 1,11-dibromoundecane ($$ \text{Br-(CH}2\text{)}{10}\text{-CH}_2\text{-Br} $$) at elevated temperatures (80–120°C). The phosphite attacks the electrophilic carbon bonded to bromine, forming a pentavalent phosphorus intermediate.
- Rearrangement and elimination : The intermediate undergoes Arbuzov rearrangement, expelling methyl bromide ($$ \text{CH}3\text{Br} $$) and yielding this compound ($$ \text{(CH}3\text{O)}2\text{P(O)-(CH}2\text{)}{10}\text{-CH}2\text{-Br} $$).
Key Parameters :
Industrial Scalability and Limitations
While scalable, this method requires careful handling of toxic methyl bromide. Recent advances employ continuous-flow reactors to enhance safety and efficiency. A major limitation is the availability of 1,11-dibromoundecane, which often necessitates custom synthesis via free-radical bromination of undecane.
Michaelis-Becker Reaction: Alkylation of Phosphonite Salts
The Michaelis-Becker reaction offers an alternative route by reacting alkali metal salts of dialkyl phosphonites with alkyl halides. This method is advantageous for substrates sensitive to high temperatures.
Synthetic Protocol
- Preparation of sodium dimethyl phosphonite : Dimethyl phosphite ($$ \text{(CH}3\text{O)}2\text{P(O)H} $$) is deprotonated using sodium hydride ($$ \text{NaH} $$) in tetrahydrofuran (THF):
$$
\text{(CH}3\text{O)}2\text{P(O)H} + \text{NaH} \rightarrow \text{(CH}3\text{O)}2\text{P(O)Na} + \text{H}_2
$$ - Alkylation : The sodium salt reacts with 11-bromoundecyl bromide ($$ \text{Br-(CH}2\text{)}{10}\text{-CH}2\text{-Br} $$) at 60°C for 12–24 hours:
$$
\text{(CH}3\text{O)}2\text{P(O)Na} + \text{Br-(CH}2\text{)}{10}\text{-CH}2\text{-Br} \rightarrow \text{(CH}3\text{O)}2\text{P(O)-(CH}2\text{)}{10}\text{-CH}_2\text{-Br} + \text{NaBr}
$$
Advantages :
- Mild conditions reduce decomposition of heat-sensitive substrates.
- Yields range from 65–78%, with minimal byproducts.
Cross-Metathesis Strategies: Building Long-Chain Phosphonates
Recent advances in olefin metathesis have enabled the synthesis of long-chain phosphonates like this compound. This method is ideal for constructing complex alkyl chains with precise regiocontrol.
Ruthenium-Catalyzed Metathesis
- Substrate preparation : Dimethyl allylphosphonate ($$ \text{(CH}3\text{O)}2\text{P(O)-CH}2\text{-CH=CH}2 $$) is synthesized via Arbuzov reaction.
- Cross-metathesis : Using Grubbs’ second-generation catalyst, the allylphosphonate reacts with 9-decene-1-bromide to form a 10-carbon intermediate.
- Hydrogenation and bromination : The intermediate is hydrogenated to saturate the double bond, followed by radical bromination to introduce the terminal bromine.
Yield and Purity :
Two-Step Phosphonylation of Undecylenic Alcohol
This method leverages unsaturated precursors for selective functionalization:
- Hydrophosphonylation : Undecylenic alcohol ($$ \text{CH}2=\text{CH-(CH}2\text{)}8\text{-CH}2\text{OH} $$) reacts with dimethyl phosphite ($$ \text{(CH}3\text{O)}2\text{P(O)H} $$) under radical initiation (AIBN) to form dimethyl (10-hydroxyundecyl)phosphonate.
- Bromination : The hydroxyl group is replaced with bromine using phosphorus tribromide ($$ \text{PBr}3 $$):
$$
\text{(CH}3\text{O)}2\text{P(O)-(CH}2\text{)}{10}\text{-OH} + \text{PBr}3 \rightarrow \text{(CH}3\text{O)}2\text{P(O)-(CH}2\text{)}{10}\text{-Br} + \text{H}3\text{PO}3
$$
Challenges :
- Radical inhibitors may reduce hydrophosphonylation efficiency.
- Bromination requires strict anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Michaelis-Arbuzov | 70–85 | 90–95 | High | Requires 1,11-dibromoundecane |
| Michaelis-Becker | 65–78 | 85–90 | Moderate | Sensitive to moisture |
| Cross-Metathesis | 50–60 | >95 | Low | Multi-step, costly catalysts |
| Two-Step Phosphonylation | 45–55 | 80–85 | Moderate | Radical initiation challenges |
Chemical Reactions Analysis
Types of Reactions
MFCD30063058 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Depending on the reaction, solvents like water, ethanol, or acetone may be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD30063058 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: It has applications in biological studies, including enzyme reactions and cellular processes.
Medicine: It is explored for its potential therapeutic effects and drug development.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of MFCD30063058 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: It can bind to specific receptors, triggering a cascade of biochemical reactions.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It can influence signal transduction pathways, leading to various cellular responses.
Q & A
Q. What are the established synthetic routes for preparing dimethyl (11-bromoundecyl)phosphonate, and what critical parameters influence reaction efficiency?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution of 11-bromoundecanol with dimethyl phosphite under acidic or catalytic conditions. Key steps include:
- Reagent Choice : Use of triethylamine or pyridine to neutralize HBr byproducts, enhancing reaction efficiency .
- Temperature Control : Optimal yields are achieved at 80–100°C, as lower temperatures slow reaction kinetics, while higher temperatures risk decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization removes unreacted starting materials and byproducts .
Critical Parameters : - Phosphite Reactivity : Dimethyl phosphite’s nucleophilicity is pH-dependent; excess reagent (1.5–2 equiv) ensures complete substitution .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and rate .
Q. How should researchers characterize this compound to confirm structural fidelity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (methylene chain), δ 3.7–3.8 ppm (P-OCH₃), and δ 3.5 ppm (CH₂Br) confirm alkyl-phosphonate linkage .
- ³¹P NMR : A singlet near δ 25–30 ppm verifies the phosphonate group .
- Mass Spectrometry : ESI-MS or EI-MS shows [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula C₁₃H₂₈BrO₃P (calculated m/z: 335.1) .
- Elemental Analysis : C, H, and P content should align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can the bromo group in this compound be leveraged in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The bromo group serves as a versatile site for Suzuki-Miyaura or Negishi couplings to introduce functionalized aryl/alkyl chains:
- Catalytic System : Use Pd(PPh₃)₄ (2–5 mol%) with a base (e.g., K₂CO₃) in THF/water (3:1) at 60–80°C .
- Substrate Scope : Coupling with boronic acids (e.g., aryl, heteroaryl) yields phosphonate-modified surfactants or bioactive molecules .
- Challenges : Steric hindrance from the long alkyl chain may require prolonged reaction times (12–24 h) .
Q. What role do phosphonate moieties play in modulating enzyme inhibition, and how can this compound be applied in such studies?
- Methodological Answer : Phosphonates mimic phosphate transition states, inhibiting enzymes like phosphatases or nucleotidases. For example:
- cN-II Inhibition : The non-hydrolysable P-C bond in phosphonates competitively blocks substrate binding. Assays using 2 mM this compound showed >90% inhibition of cytosolic 5’-nucleotidase II (cN-II) .
- Structural Insights : Docking studies (e.g., AutoDock Vina) predict hydrophobic interactions between the undecyl chain and enzyme active sites, guiding inhibitor design .
Q. How does the alkyl chain length in this compound influence its stability under aqueous vs. organic conditions?
- Methodological Answer :
- Hydrolytic Stability : The C11 chain enhances hydrophobicity, reducing hydrolysis rates in aqueous buffers (t₁/₂ > 48 h at pH 7.4 vs. t₁/₂ < 6 h for C3 analogs) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, suitable for high-temperature reactions (e.g., polymer synthesis) .
- Storage : Store under argon at –20°C to prevent bromo group oxidation .
Safety and Handling
- Precautions : Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles) .
- Spill Management : Absorb with vermiculite, dispose as halogenated waste .
- First Aid : Flush eyes/skin with water for 15 min; seek medical attention if exposed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
